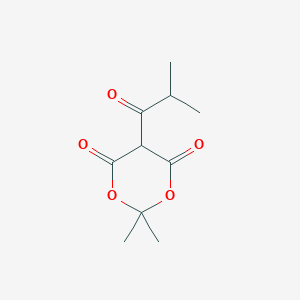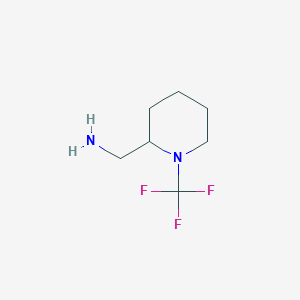![molecular formula C31H26N6O7S2 B13949166 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- CAS No. 63216-82-0](/img/structure/B13949166.png)
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is a complex organic compound primarily used in the field of dye chemistry. It is known for its vibrant color properties and is often utilized in the synthesis of azo dyes. The compound’s structure includes multiple aromatic rings and sulfonic acid groups, which contribute to its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- typically involves a multi-step process. The initial step often includes the diazotization of 4-aminobenzoyl, followed by coupling with 2-methylphenyl. This intermediate product is then further reacted with another diazonium salt to form the final azo compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes continuous flow reactors, automated control systems for temperature and pH, and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various azo derivatives, amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in various consumer products.
作用机制
The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under specific conditions, releasing aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The sulfonic acid groups enhance the compound’s solubility, facilitating its interaction with aqueous environments and biological systems.
相似化合物的比较
Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-amino-: A simpler derivative used in similar applications but with different reactivity due to the absence of additional azo groups.
2-Aminonaphthalene-6,8-disulfonic acid: Another related compound with distinct properties and uses in dye chemistry.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is unique due to its complex structure, which provides multiple reactive sites and enhances its versatility in various chemical reactions and applications. Its ability to form vibrant azo dyes makes it particularly valuable in the dye industry.
属性
CAS 编号 |
63216-82-0 |
|---|---|
分子式 |
C31H26N6O7S2 |
分子量 |
658.7 g/mol |
IUPAC 名称 |
7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C31H26N6O7S2/c1-18-13-23(33-31(38)20-3-6-22(32)7-4-20)9-11-28(18)36-34-24-10-12-29(19(2)14-24)37-35-25-8-5-21-15-26(45(39,40)41)17-30(27(21)16-25)46(42,43)44/h3-17H,32H2,1-2H3,(H,33,38)(H,39,40,41)(H,42,43,44) |
InChI 键 |
ZNQZPVZEOOADIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


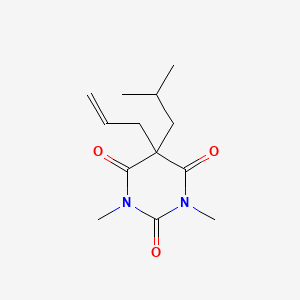
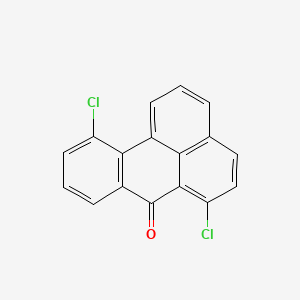

![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
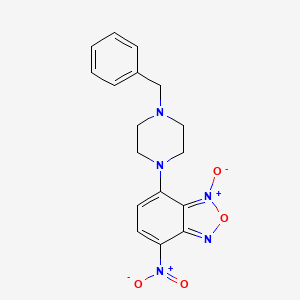
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)



